Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with a molecular weight of 246.30 g/mol . It is primarily used in laboratory settings for research purposes . The compound features a spirocyclic structure, which is a common motif in medicinal chemistry due to its unique three-dimensional shape and potential biological activity .
Preparation Methods
The synthesis of Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions . One common method includes the use of hydrazine in ethanol to convert a precursor compound into the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from 0°C to room temperature . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted spirocyclic compounds .
Scientific Research Applications
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, its antitubercular activity is attributed to the reduction of the nitrofuran moiety by bacterial enzymes, leading to the generation of reactive intermediates that are lethal to the bacterium . The compound’s unique spirocyclic structure allows it to interact with various biological targets, potentially leading to diverse biological effects .
Comparison with Similar Compounds
Benzyl 2-oxo-1,6-diazaspiro[3.4]octane-6-carboxylate can be compared with other spirocyclic compounds such as:
These compounds share similar spirocyclic cores but differ in their functional groups and substitution patterns, which can lead to differences in their chemical reactivity and biological activity . The unique structure of this compound makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H16N2O3 |
---|---|
Molecular Weight |
260.29 g/mol |
IUPAC Name |
benzyl 2-oxo-1,7-diazaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C14H16N2O3/c17-12-8-14(15-12)6-7-16(10-14)13(18)19-9-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,17) |
InChI Key |
QTGLBMUSHVOERF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC12CC(=O)N2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.